3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
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Overview
Description
3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of the thiazole and pyrrolidine moieties. Common reagents used in these reactions include chlorinating agents, methylating agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and thiazole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated as potential treatments for diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide might include other amides with thiazole and pyrrolidine moieties. Examples include:
- 3-(4-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
- 3-(4-methylphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
The compound 3-(4-Chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide , often referred to as a thiazole derivative, has drawn attention for its diverse biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound is characterized by:
- Molecular Formula : C₁₉H₁₇ClN₂OS
- Molecular Weight : 356.87 g/mol
- CAS Number : 730951-08-3
This compound features a thiazole ring connected to a pyrrolidine moiety, which is known to enhance biological activity through various interactions within biological systems.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A431 (epidermoid carcinoma) | <10 | Induction of apoptosis via Bcl-2 inhibition |
Compound B | HT29 (colon cancer) | <5 | Cell cycle arrest and apoptosis induction |
Studies suggest that the presence of the 4-chloro group enhances cytotoxicity by increasing lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets .
2. Antimicrobial Activity
Thiazole-containing compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
3. Anticonvulsant Activity
Preliminary studies on thiazole derivatives suggest potential anticonvulsant effects. For instance, certain analogs have been shown to reduce seizure activity in animal models, indicating that modifications in the thiazole structure can lead to enhanced anticonvulsant properties .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a thiazole derivative similar to our compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Testing
In another investigation, a series of thiazole derivatives were tested for their antimicrobial efficacy. The results showed that compounds with electron-withdrawing groups exhibited higher antibacterial activity due to enhanced interaction with bacterial enzymes involved in cell wall synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
- Enzyme Inhibition : It can inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Ion Channel Modulation : Some derivatives have been shown to interact with ion channels, potentially affecting neuronal excitability and seizure thresholds.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-12-10-13(2-4-15(12)18)3-5-16(22)20-14-6-8-21(11-14)17-19-7-9-23-17/h2,4,7,9-10,14H,3,5-6,8,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFBVRUBJGZKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.